(5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine

Lipophilicity Drug-likeness Fragment-based drug design

Fragment-based drug discovery requires triazole scaffolds with finely tuned lipophilicity. The unsubstituted parent (XLogP ≈ -1.1) is often too polar, while aryl analogs overshoot optimal logD. (5-Ethyl-4H-1,2,4-triazol-3-yl)methanamine delivers an XLogP3 of -0.3, precisely bridging this gap. • XLogP3 -0.3 improves membrane permeability over the parent scaffold. • Primary amine handle enables rapid derivatization via amidation or Schiff base chemistry. • Available at ≥95% purity in milligram-to-gram quantities for immediate lead optimization.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B12121025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC1=NNC(=N1)CN
InChIInChI=1S/C5H10N4/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9)
InChIKeyDSCMUEBXUWVBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1,2,4-triazole-3-methanamine: Compound Overview


(5-Ethyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 944905-89-9) is a heterocyclic primary amine building block consisting of a 1,2,4-triazole core substituted with an ethyl group at the 5-position and an aminomethyl handle at the 3-position [1]. With a molecular formula of C5H10N4, a molecular weight of 126.16 g/mol, and a computed XLogP3 of -0.3, it occupies a favorable intermediate lipophilicity range for fragment-based and scaffold-hopping medicinal chemistry programs [1]. The compound is commercially available through Enamine at research-grade purity (95%), positioning it as a synthetically accessible intermediate for derivatization via amidation, reductive amination, or Schiff base formation [2]. Its 1,2,4-triazole core is a recognized privileged scaffold in kinase inhibition, antimicrobial, and tankyrase-targeting drug discovery campaigns [1].

Balanced lipophilicity supports fragment-based design and scaffold hopping
Primary amine handle enables amidation, reductive amination, and Schiff base derivatization
1,2,4-Triazole core is a privileged scaffold for kinase, tankyrase, and antimicrobial campaigns

5-Ethyl-1,2,4-triazole-3-methanamine vs. Unsubstituted Analogs


Substituting a closely related 1,2,4-triazole-3-methanamine analog—such as the unsubstituted parent (CAS 58502-29-7) or the 5-methyl variant (CAS 131052-49-8)—for the 5-ethyl derivative without experimental verification introduces quantifiable risks in lipophilicity-driven properties. The unsubstituted parent exhibits an XLogP of approximately -1.1, while the 5-ethyl target possesses an XLogP3 of -0.3, a difference of roughly 0.8 log units that can substantially alter logD, membrane permeability, and off-target binding profiles [1]. The additional methylene unit in the ethyl substituent also increments the rotatable bond count from 1 to 2, modifying conformational entropy upon target binding [2]. These physicochemical distinctions, while numerically modest, are sufficient to change lead optimization outcomes in fragment growth and scaffold-hopping workflows where lipophilic efficiency (LipE) is a critical design parameter. The evidence dimensions below quantify where these differences become actionable for selection and procurement decisions.

5-Ethyl target
Unsubstituted parent / 5-methyl analog
Lipophilicity shift ~0.8 log unit higher XLogP3 may substantially alter logD, permeability, and off-target binding
Rotatable bond count +1 rotatable bond modifies conformational entropy and may shift binding pose compared to methyl or unsubstituted analogs

Comparative Evidence: 5-Ethyl vs. Key Analogs


XLogP3 Lipophilicity: 5-Ethyl vs. Unsubstituted Analog

The target compound (5-ethyl analog) has a computed XLogP3-AA of -0.3, compared with an XLogP of -1.1 for the unsubstituted 1H-1,2,4-triazole-5-methanamine parent [1][2]. This represents an increase of approximately 0.8 log units attributable solely to the 5-ethyl substituent. Both compounds share a nearly identical topological polar surface area (TPSA) of ~67.6 Ų, meaning the lipophilicity difference is achieved without altering hydrogen-bonding capacity [1].

Lipophilicity
Head-to-head
Target XLogP3 -0.3
Unsubstituted XLogP -1.1
Supports permeability and absorption differentiation
Computed XLogP3-AA; free base forms
Lipophilicity Drug-likeness Fragment-based drug design

Rotatable Bond Count: 5-Ethyl vs. Methyl & Unsubstituted

The target compound possesses 2 rotatable bonds (the ethyl C–C bond and the CH2–NH2 bond), compared with only 1 rotatable bond for both the unsubstituted parent (CAS 58502-29-7) and the 5-methyl analog free base (CAS 131052-49-8), which lack the ethyl side-chain rotation [1][2][3]. The additional rotatable bond introduces a modest conformational entropy penalty upon binding but simultaneously enables exploration of an additional torsional degree of freedom for induced-fit interactions.

Rotatable bonds
Direct comparison
2
rotatable bonds (target)
Provides additional torsional degree of freedom for induced-fit binding
vs. 1 for unsubstituted and 5-methyl analogs
Conformational entropy Molecular recognition Scaffold diversity

Procurement Comparison: 5-Ethyl vs. Unsubstituted Parent

The target 5-ethyl analog is stocked by Enamine (catalog EN300-224500 and EN300-376101) at 95% purity, with pricing of $485 for 0.25 g and $507 for 0.5 g, escalating to $2,269 for 10 g [1]. In contrast, the unsubstituted parent (CAS 58502-29-7) is listed by multiple vendors including ChemImpex and BOC Sciences at substantially lower cost (typically $50–150/g range for 95% purity), reflecting its status as a higher-volume commodity building block . The 5-methyl analog hydrochloride (CAS 1220039-82-6) is available from ChemScene with a computed LogP of -0.006 but in salt form that may require additional handling .

Research-scale pricing
Context-dependent
Target ~$485/0.25 g
Unsubstituted ~$50–150/g
Higher cost reflects specialty building block status
Pricing from vendor catalogs 2023–2024; subject to change
Procurement Chemical sourcing Building block availability

Antimycobacterial Activity of 1,2,4-Triazole Schiff Bases

Schiff base derivatives prepared from 1H-1,2,4-triazole-3-methanamine (the unsubstituted core scaffold shared by the target 5-ethyl analog) have demonstrated in vitro antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL . This class-level data establishes that the 3-aminomethyl-1,2,4-triazole pharmacophore is a viable starting point for antimycobacterial lead development. The 5-ethyl substituent on the target compound provides an additional hydrophobic contact point that, by analogy with established SAR for 5-alkyl-1,2,4-triazole derivatives, may further modulate potency and selectivity [1].

Antimycobacterial MIC
Class-level
MIC 2–32 µg/mL (Schiff bases of unsubstituted core)
Supports class-level scaffold for antimycobacterial lead optimization
No direct data for 5-ethyl analog; requires validation
Antimycobacterial Schiff base Tuberculosis drug discovery

Key Applications of 5-Ethyl-1,2,4-triazole-3-methanamine


Fragment-Based Lead Generation with Balanced Lipophilicity

Medicinal chemistry teams conducting fragment-based screening who require a 1,2,4-triazole fragment with lipophilicity balanced between the overly polar unsubstituted parent (XLogP ≈ -1.1) and more lipophilic aryl-substituted analogs should prioritize the 5-ethyl analog. Its XLogP3 of -0.3 positions it favorably for subsequent fragment growth while maintaining acceptable solubility, as supported by the computed TPSA of 67.6 Ų [1]. This application is directly grounded in the XLogP comparison evidence established in Section 3, Evidence Item 1.

Tankyrase and Kinase Inhibitor Scaffold-Hopping

The [1,2,4]triazol-3-ylamine scaffold has been validated as a nicotinamide isostere in tankyrase inhibitor development, with demonstrated selectivity over other PARP family members [1]. The 5-ethyl analog offers a differentiated substitution vector compared to the compounds reported in the Shultz et al. (2013) series, providing an additional hydrophobic contact opportunity at the 5-position that can be exploited for affinity maturation in tankyrase or related kinase targets. This scenario is supported by the class-level evidence in Section 3, Evidence Item 4.

Antimycobacterial Lead Optimization via Schiff Bases

Given the established antimycobacterial activity of Schiff bases derived from 1,2,4-triazole-3-methanamine (MIC 2–32 µg/mL), the 5-ethyl analog presents a logical next-generation scaffold for tuberculosis drug discovery programs [1]. The primary amine handle at the 3-position enables facile Schiff base formation with diverse aldehydes, while the 5-ethyl group provides a lipophilic contact that may enhance mycobacterial cell wall penetration relative to the unsubstituted core. This application derives from the class-level activity data cited in Section 3, Evidence Item 4.

Agrochemical Intermediate for Fungicidal Triazole Synthesis

1,2,4-Triazole derivatives are a cornerstone class of agricultural fungicides (e.g., the triazole demethylase inhibitors). The 5-ethyl-3-aminomethyl substitution pattern provides a differentiated building block for synthesizing novel triazole fungicide candidates with potentially altered resistance profiles [1]. The compound's commercial availability at gram-to-decagram scale from Enamine [2] supports initial agrochemical screening campaigns. This scenario is supported by the procurement evidence in Section 3, Evidence Item 3 and the well-established class-level precedent of triazoles as fungicides.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Intermediate lipophilicity without excessive polarity
Verify logD shift and solubility in assay buffer
Tankyrase/kinase inhibitor scaffold-hopping
5-ethyl substituent for hydrophobic contacts
Assess selectivity over PARP family members
Antimycobacterial lead optimization (Schiff bases)
Primary amine for facile derivatization
Compare MIC relative to unsubstituted scaffold
Agrochemical fungicide intermediate
Triazole core for demethylase inhibition
Screen for novel triazole resistance profiles
Quote Request

Request a Quote for (5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.